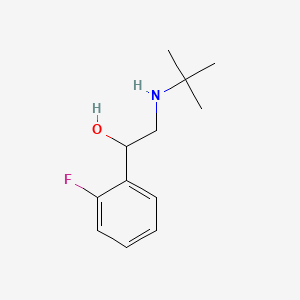
Flerobuterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flerobuterol is a chemical compound known for its role as a beta-adrenergic receptor agonist. It has been studied for its potential antidepressant activity in animal models. The compound enhances serotonergic neurotransmission, which is believed to contribute to its therapeutic effects in major depressive disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Flerobuterol involves the reaction of a fluorobenzyl alcohol derivative with a tert-butylamine. The reaction typically occurs under controlled conditions to ensure the correct formation of the desired product. The process involves multiple steps, including the protection and deprotection of functional groups, to achieve the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Flerobuterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups attached to the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Flerobuterol has several scientific research applications, including:
Chemistry: Used as a model compound to study beta-adrenergic receptor interactions and signaling pathways.
Biology: Investigated for its effects on serotonergic neurotransmission and potential therapeutic applications in mood disorders.
Medicine: Explored as a potential antidepressant due to its ability to enhance serotonergic neurotransmission.
Industry: Utilized in the development of new beta-adrenergic receptor agonists and related compounds
Mechanism of Action
Flerobuterol exerts its effects by acting as a beta-adrenergic receptor agonist. It binds to beta-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade enhances serotonergic neurotransmission, which is believed to underlie its antidepressant effects. The compound also affects the firing rate of serotonergic neurons, contributing to its overall mechanism of action .
Comparison with Similar Compounds
Salbutamol: Another beta-adrenergic receptor agonist used primarily for asthma treatment.
Clenbuterol: Known for its bronchodilator effects and used in the treatment of respiratory disorders.
Isoproterenol: A non-selective beta-adrenergic agonist used in the treatment of bradycardia and heart block
Uniqueness of Flerobuterol: this compound is unique in its specific enhancement of serotonergic neurotransmission, which is not a primary characteristic of other beta-adrenergic receptor agonists. This property makes it particularly interesting for research into mood disorders and potential antidepressant therapies .
Properties
CAS No. |
101687-91-6 |
|---|---|
Molecular Formula |
C12H18FNO |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-(tert-butylamino)-1-(2-fluorophenyl)ethanol |
InChI |
InChI=1S/C12H18FNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3 |
InChI Key |
XTJMTDZHCLBKFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=CC=C1F)O |
Related CAS |
82101-08-4 (hydrochloride) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![sodium;5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-[[hydroxy(tetradecoxy)phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-olate](/img/structure/B10784406.png)



![2'-Deoxy-5-fluoro-5'-O-[hydroxy(tetradecyloxy)phosphoryl]uridine](/img/structure/B10784439.png)
![[Ala1,3,11,15]-Endothelin (53-63)](/img/structure/B10784442.png)



![N2-[1-[methyl-(phenylmethyl)amino]-3-(2-naphthalenyl)-1-oxopropan-2-yl]-N1-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B10784458.png)

![[(1E,3R,4R,6R,7E,9E,11E)-3,6,13-Trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B10784484.png)
